molecular formula C14H19N B14293607 Piperidine, 1-(1-phenyl-2-propenyl)- CAS No. 120446-69-7

Piperidine, 1-(1-phenyl-2-propenyl)-

Cat. No.: B14293607
CAS No.: 120446-69-7
M. Wt: 201.31 g/mol
InChI Key: LEWMUNHKWOGMOP-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-phenyl-2-propenyl)-, also known as 1-cinnamoylpiperidine, is an organic compound with the molecular formula C₁₄H₁₇NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a phenyl group attached to a propenyl chain, which is further connected to the nitrogen atom of the piperidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine, 1-(1-phenyl-2-propenyl)- can be synthesized through various methods. One common approach involves the reaction of piperidine with cinnamaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation of pyridine derivatives. The process is carried out under high pressure and temperature, using catalysts such as molybdenum disulfide .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1-phenyl-2-propenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids .

Scientific Research Applications

Piperidine, 1-(1-phenyl-2-propenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-(1-phenyl-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit protein production, including cytokines and serine-protease inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(1-phenyl-2-propenyl)- is unique due to its phenyl-propenyl group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and exhibit unique biological activities compared to other piperidine derivatives .

Properties

CAS No.

120446-69-7

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-(1-phenylprop-2-enyl)piperidine

InChI

InChI=1S/C14H19N/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-15/h2-3,5-6,9-10,14H,1,4,7-8,11-12H2

InChI Key

LEWMUNHKWOGMOP-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

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